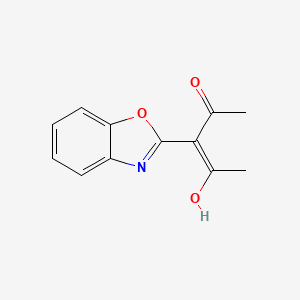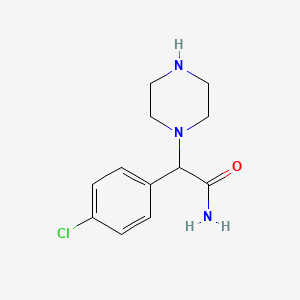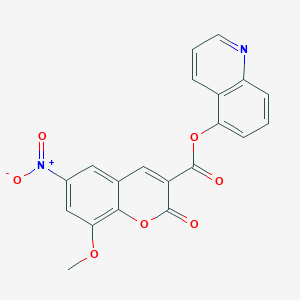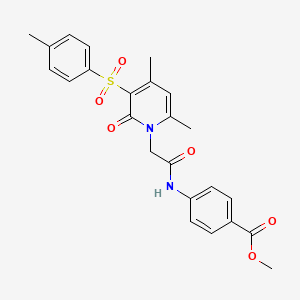
methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate, also known as MDOTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MDOTB belongs to the class of pyridine-containing compounds and has been shown to exhibit promising biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate has been shown to inhibit the activity of bacterial and fungal enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial and fungal growth and survival.
Biochemical and Physiological Effects:
methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate is its broad-spectrum activity against various bacterial and fungal strains. It has also been shown to exhibit low toxicity in vitro, making it a potential candidate for further in vivo studies. However, one of the limitations of methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability in vivo. Another direction is the evaluation of its efficacy and safety in animal models of bacterial and fungal infections. Additionally, the potential use of methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate as a lead compound for the development of new antibiotics and antifungal agents should be explored further.
Méthodes De Synthèse
The synthesis of methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate involves the reaction of 4-(2-aminoacetamido)benzoic acid with 4,6-dimethyl-2-oxo-3-tosylpyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, and the product is obtained in good yield and high purity.
Applications De Recherche Scientifique
Methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit promising biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory activities. methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 4-[[2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-15-5-11-20(12-6-15)33(30,31)22-16(2)13-17(3)26(23(22)28)14-21(27)25-19-9-7-18(8-10-19)24(29)32-4/h5-13H,14H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYGYYPZSFEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine](/img/structure/B2723810.png)
![4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2723813.png)
![methyl (2S,4R)-1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2723818.png)
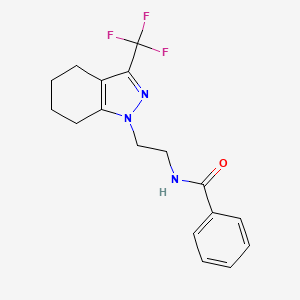

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2723822.png)

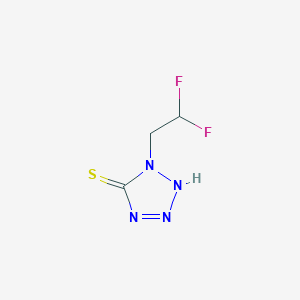
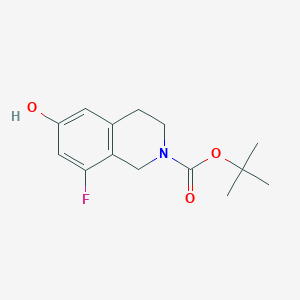
![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)
